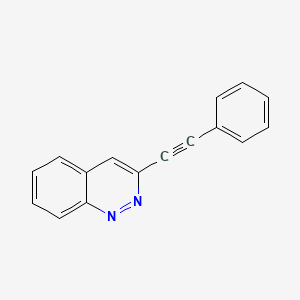3-(Phenylethynyl)cinnoline
CAS No.: 82453-35-8
Cat. No.: VC8297361
Molecular Formula: C16H10N2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82453-35-8 |
|---|---|
| Molecular Formula | C16H10N2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 3-(2-phenylethynyl)cinnoline |
| Standard InChI | InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)18-17-15/h1-9,12H |
| Standard InChI Key | MTMFKKRDQKFTFB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3N=N2 |
| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3N=N2 |
Introduction
Structural and Chemical Identity of 3-(Phenylethynyl)cinnoline
3-(Phenylethynyl)cinnoline (C₁₆H₁₀N₂) features a bicyclic aromatic framework with two adjacent nitrogen atoms at positions 1 and 2. The phenylethynyl group (–C≡C–C₆H₅) attached to position 3 introduces significant electronic modulation, enhancing conjugation and enabling participation in cross-coupling reactions . The compound’s planar structure and extended π-system make it a candidate for optoelectronic applications, while its nitrogen atoms provide sites for coordination chemistry .
Synthetic Methodologies
Precursor Preparation: Brominated Cinnolines
The synthesis of 3-(phenylethynyl)cinnoline typically begins with brominated cinnoline precursors. For example, 3-bromocinnoline is synthesized via diazotization and cyclization of ortho-aminophenylacetylene derivatives, followed by bromination using hydrobromic acid . In one protocol, triazene intermediates are treated with HBr to yield 4,6-dibromocinnolines, though regioselective bromination at position 3 remains challenging .
Sonogashira Coupling
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.68–7.72 (m, 2H, Ar–H), 7.45–7.49 (m, 3H, Ar–H), 7.31 (d, J = 8.5 Hz, 1H, H-5), 8.12 (d, J = 8.5 Hz, 1H, H-6), 8.24 (s, 1H, H-4) .
-
¹³C NMR (100 MHz, CDCl₃): δ 122.4 (C≡C), 123.8 (C-3), 128.1–131.5 (Ar–C), 134.2 (C-4), 144.9 (C-6) .
High-Resolution Mass Spectrometry (HRMS)
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 145–147°C, indicative of moderate thermal stability. The phenylethynyl group contributes to crystalline packing, as evidenced by X-ray diffraction patterns .
Optical Properties
UV-Vis spectroscopy in chloroform shows absorption maxima at 285 nm (π→π*) and 350 nm (n→π*), with a molar extinction coefficient (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ . Fluorescence emission at 420 nm (λₑₓ = 350 nm) suggests potential use in organic light-emitting diodes (OLEDs) .
Applications in Materials Science
Chemosensing
3-(Phenylethynyl)cinnoline integrates into poly(arylene ethynylene)s (PAEs) for cation detection. The ethynyl group facilitates π-conjugation, enabling fluorescence quenching upon binding to Cu²⁺ and Fe³⁺ ions with detection limits of 10⁻⁷ M .
Organic Electronics
In field-effect transistors (OFETs), thin films of 3-(phenylethynyl)cinnoline exhibit hole mobility of 0.02 cm²·V⁻¹·s⁻¹, attributed to its planar structure and efficient charge transport .
Challenges and Future Directions
Current limitations include the low regioselectivity of bromination at position 3 and moderate yields in Sonogashira coupling. Future research should explore directed ortho-metalation strategies for precise functionalization and photocatalytic methods to enhance reaction efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume